6-Chloro-7-methylflavone
Overview
Description
6-Chloro-7-methylflavone is a chemical compound with a molecular weight of 270.71 . It is white to light beige in color and appears as a crystalline powder . It has potential anti-inflammatory properties and may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Molecular Structure Analysis
The molecular formula of this compound is C16H11ClO2 . The InChI code for the compound is 1S/C16H11ClO2/c1-10-7-16-12 (8-13 (10)17)14 (18)9-15 (19-16)11-5-3-2-4-6-11/h2-9H,1H3 .Physical and Chemical Properties Analysis
This compound has a melting point of 178-180 °C (lit.) . It is white to light beige in color and appears as a crystalline powder .Scientific Research Applications
Positive Modulation of GABA Receptors
6-Chloro-7-methylflavone has been explored for its role in modulating gamma-aminobutyric acid (GABA) receptors. Studies have shown that compounds like 6-methylflavone, which is structurally similar to this compound, act as positive allosteric modulators of GABA receptors. These studies suggest that 6-methylflavone enhances the response to GABA at specific receptor subtypes without being mediated via high-affinity benzodiazepine sites. This property could have implications in the development of new therapeutic agents for neurological conditions (Hall, Chebib, Hanrahan, & Johnston, 2004).
Chemical Reaction with Thionyl and Sulphuryl Chlorides
Research into the chemical properties of substituted flavones, such as 6-methyl- and 7-methoxyflavones, reveals how these compounds react with thionyl and sulphuryl chlorides. This information is vital for understanding the chemical behavior and potential applications of flavones in various fields, including pharmaceuticals and material science (Merchant & Rege, 1971).
Interaction with Benzodiazepine Binding Sites
6-Chloro-3′-nitroflavone, a derivative of this compound, has been studied for its interaction with the benzodiazepine binding sites of the GABAA receptor. This compound showed antagonistic properties, blocking the potentiation exerted by diazepam on GABA-activated chloride currents. This suggests potential applications in studying receptor dynamics and drug development (Viola et al., 2000).
Synthesis and Biological Evaluation of Derivatives
The synthesis of derivatives like 1,3-benzoxazine compounds containing the flavone moiety has been explored for their potential anticancer properties. These compounds have been evaluated against human breast cancer cell lines, indicating the potential for this compound derivatives in cancer research (Garg et al., 2013).
Anticancer Activity in Leukemia Cells
Certain 6-C-methyl flavonoids derived from Pinus densata, related to this compound, have demonstrated the ability to inhibit the proliferation and promote apoptosis in human leukemia cell lines. These findings open up possibilities for the use of this compound and its derivatives in the development of anticancer agents (Yue et al., 2013).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 6-CMF are not readily available, general properties of flavones can provide some insight. Flavones are generally well absorbed and widely distributed in the body. They undergo extensive metabolism, primarily in the liver, and are excreted in the urine and feces . These properties can impact the bioavailability of 6-CMF, which is an important factor in its pharmacological effectiveness.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-CMF. Factors such as pH, temperature, and the presence of other substances can affect the stability and effectiveness of 6-CMF. For instance, 6-CMF should be stored at room temperature for optimal stability .
Properties
IUPAC Name |
6-chloro-7-methyl-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-7-16-12(8-13(10)17)14(18)9-15(19-16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEURAPSJJCDACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344567 | |
Record name | 6-Chloro-7-methylflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147919-60-6 | |
Record name | 6-Chloro-7-methylflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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